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Compound of Interest

2-(3-Aminophenoxy)propanoic
Compound Name:

acid hydrochloride
CAS No.: 2109514-29-4
Cat. No.: B2443237

Get Quote

Technical Monograph: 2-(3-
Aminophenoxy)propanoic Acid Hydrochloride
A Versatile Pharmacophore for GPCR Ligand Design

and Peptidomimetic Synthesis

Executive Summary

2-(3-Aminophenoxy)propanoic acid hydrochloride (CAS: 26105-16-8, free acid equivalent)
represents a high-value "privileged structure™ in medicinal chemistry. Structurally homologous
to the sweet taste inhibitor Lactisole and the fibrate class of PPAR agonists, this molecule
offers a unique orthogonal scaffold. Its meta-amino functionality provides a critical vector for
extending Structure-Activity Relationships (SAR) into unexplored chemical space, distinct from
the traditional para-substituted phenoxypropanoic acids.

This guide details the technical specifications, mechanistic applications, and validated
protocols for utilizing this compound in drug discovery and sensory research.
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Part 1: Technical Profile & Physicochemical Properties

The hydrochloride salt form significantly enhances the aqueous solubility of the zwitterionic

parent compound, facilitating its use in physiological buffers without the need for high

concentrations of DMSO, which can interfere with sensitive GPCR assays.

Property Specification Relevance
] Core scaffold + solubilizing
Chemical Formula CoH11NOs3[1] - HCI ]
counterion.
Fragment-like; ideal for
Molecular Weight ~217.65 g/mol Fragment-Based Drug
Discovery (FBDD).
N ) High solubility allows for high-
Solubility >50 mM in Water/PBS

concentration stock solutions.

~3.8 (COOH), ~4.2 (Aniline

Exists as a cation at pH < 3;

Acidity (pKa) H) zwitterion/anion at
+
physiological pH.
Contains one stereocenter at
Chirality Racemic (typically) the C2 position of the

propanoic tail.

Part 2: Primary Research Applications
1. Sweet Taste Receptor (T1R3) Modulation

The phenoxypropanoic acid moiety is the pharmacophore responsible for the sweet-taste

inhibiting properties of Lactisole (2-(4-methoxyphenoxy)propanoic acid).

e Hypothesis: The T1R3 transmembrane domain contains a binding pocket sensitive to the

electronic density of the phenoxy ring.

o Application: Researchers use the 3-amino derivative to probe the meta-pocket of the

receptor. Unlike the 4-methoxy group of Lactisole, the 3-amino group can act as a hydrogen

bond donor or be derivatized to scan steric tolerance.
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e Mechanism: Negative Allosteric Modulation (NAM) of the T1IR2/T1R3 heterodimer.

2. PPAR Agonist Development (Metabolic Disease)

Peroxisome Proliferator-Activated Receptors (PPARS) are nuclear receptors regulating lipid
metabolism. Fibrates (e.g., Fenofibrate) utilize a phenoxy-acid headgroup to anchor into the
PPAR ligand-binding domain (LBD).

o Utility: The free amine at the meta position allows for the attachment of lipophilic "tails" (via
amide coupling) required to stabilize the LBD's Helix 12, potentially converting the scaffold
from a weak binder to a potent agonist.

3. Peptidomimetics (Tyrosine Isosteres)

This molecule acts as an ether isostere of Tyrosine. The ether linkage confers resistance to
enzymatic hydrolysis (proteases), making it a valuable building block for stable peptide analogs
targeting integrins or protein-protein interactions.

Part 3: Experimental Protocols
Protocol A: Preparation of Assay-Ready Stock Solutions

o Objective: Create a stable, pH-neutral stock for cell-based assays.

o Rationale: The HCI salt is acidic. Direct addition to cell media may acidify the well, causing
false positives in calcium flux assays.

e Weighing: Weigh 21.7 mg of substance into a sterile 1.5 mL microtube.
» Dissolution: Add 800 pL of sterile dH20. Vortex until fully dissolved (clear solution).

o Neutralization (Critical): Slowly add 1M NaOH (approx. 100 pL) while monitoring with micro-
pH paper until pH reaches ~7.2-7.4.

o Note: The solution may transiently cloud if the zwitterionic point is reached, but should
redissolve as pH stabilizes.

e Final Volume: Adjust volume to 1.0 mL with PBS to achieve a 100 mM stock.

e Filtration: Syringe-filter (0.22 um) if using for cell culture.
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Protocol B: Chemoselective Amide Coupling (Derivatization)

o Objective: Selectively functionalize the amine without protecting the carboxylic acid (using
Schotten-Baumann conditions).

e Scope: Synthesis of PPAR-targeted libraries.
o Setup: Dissolve 1.0 eq of 2-(3-Aminophenoxy)propanoic acid HCl in 1M NaOH (2.5 eq).

e Reagent Addition: Cool to 0°C. Add 1.1 eq of the desired Acyl Chloride dropwise over 15
minutes.

» Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

o Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The amine spot (ninhydrin active)
should disappear.

o Workup: Acidify carefully with 1M HCI to pH 3. The product (amide-acid) typically
precipitates.

Isolation: Filter the precipitate and wash with cold water. Recrystallize from EtOH/Water.

Part 4: Visualizations
Figure 1: Pharmacophore Logic & Derivatization Workflow

This diagram illustrates how the core scaffold serves as a divergence point for two distinct
therapeutic classes based on the functionalization of the amino group.
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Figure 1: Strategic divergence of the 3-aminophenoxy scaffold into sensory, metabolic, and

peptide research streams.

Figure 2: T1R3 Receptor Modulation Mechanism

A mechanistic view of how phenoxypropanoic acids interact with the sweet taste receptor

transmembrane domain.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b2443237/docs?utm_src=pdf-body-img#2-3-aminophenoxy-propanoic-acid-hydrochloride-potential-research-applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2443237?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

2-(3-Aminophenoxy)
propanoic acid

Allosteric Pocket

Carboxylate: Phenoxy Ring: 3-Amino Group:
lonic Interaction (Arg/Lys) Pi-Pi Stacking (Phe/Trp) H-Bond Donor (Novel Vector)

T1R3 Transmembrane
Domain (TMD)

Stabilizes

Conformational Lock
(Inactive State)

Prevents G-protein coupling

Sweet Taste

Inhibition

Click to download full resolution via product page

Figure 2: Proposed binding mode of the ligand within the T1R3 transmembrane domain
allosteric pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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